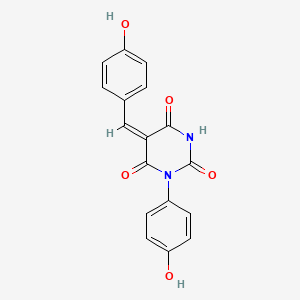
5-(4-hydroxybenzylidene)-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
5-(4-hydroxybenzylidene)-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HBPT, is a pyrimidine derivative that has attracted significant attention in recent years due to its potential therapeutic applications.
Applications De Recherche Scientifique
5-(4-hydroxybenzylidene)-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a wide range of potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-oxidant effects. Several studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. Furthermore, this compound has been found to have potent anti-oxidant effects, which may be beneficial in the treatment of oxidative stress-related diseases.
Mécanisme D'action
The exact mechanism of action of 5-(4-hydroxybenzylidene)-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been proposed that this compound may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. The anti-inflammatory effects of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines. Finally, the anti-oxidant effects of this compound may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been found to reduce tumor growth and increase survival rates. Additionally, this compound has been shown to reduce inflammation and oxidative stress in animal models of arthritis and colitis. Furthermore, this compound has been found to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(4-hydroxybenzylidene)-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to have potent anti-cancer, anti-inflammatory, and anti-oxidant effects in vitro and in vivo. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for research on 5-(4-hydroxybenzylidene)-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. First, more research is needed to fully understand the mechanism of action of this compound. This may involve identifying its molecular targets and elucidating its signaling pathways. Second, more research is needed to determine the optimal dosage and administration route for this compound in different disease models. Third, more research is needed to evaluate the safety and toxicity of this compound in animal models and humans. Finally, more research is needed to explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Propriétés
IUPAC Name |
(5E)-1-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-12-5-1-10(2-6-12)9-14-15(22)18-17(24)19(16(14)23)11-3-7-13(21)8-4-11/h1-9,20-21H,(H,18,22,24)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUIVNPQFJRYJZ-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-pyridinyl)ethanone O-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B3948142.png)
![5-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-[2-(methylthio)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3948148.png)
![3-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3948155.png)
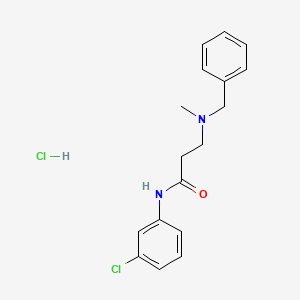
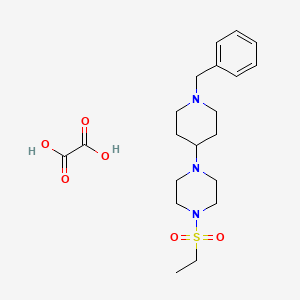
![1-methyl-2-oxo-2-phenylethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3948178.png)
![4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3948181.png)
![N-(4-{[4-(2-furylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948188.png)
![4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3948208.png)

![4-chloro-2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3948225.png)
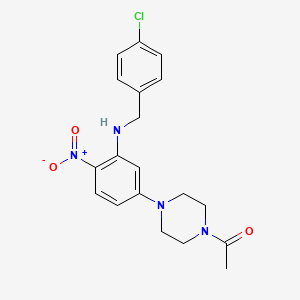
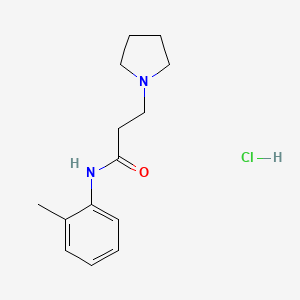
![1-[(4-chlorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3948242.png)